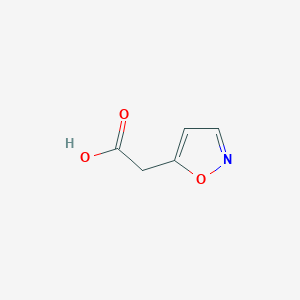
5-Isoxazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoxazoleacetic acid is a compound with the molecular formula C5H5NO3 . It is a solid substance .
Synthesis Analysis
Isoxazoles, including 5-Isoxazoleacetic acid, can be synthesized using various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of 5-Isoxazoleacetic acid consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 127.1 .
Chemical Reactions Analysis
Isoxazoles, including 5-Isoxazoleacetic acid, are involved in various chemical reactions. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
5-Isoxazoleacetic acid is a solid substance . More detailed physical and chemical properties were not found in the retrieved sources.
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
5-Isoxazoleacetic acid: serves as a key scaffold in drug discovery due to its heterocyclic structure, which is commonly found in many commercially available drugs. Its functionalized scaffolds exhibit a range of biological activities, including anticancer properties , acting as potential HDAC inhibitors , and showing antioxidant , antibacterial , and antimicrobial activity .
Alzheimer’s Disease Treatment
Isoxazole derivatives, including those related to 5-isoxazoleacetic acid, have been synthesized and evaluated as acetylcholinesterase inhibitors . This is particularly relevant in the treatment of early stages of Alzheimer’s disease , where inhibition of acetylcholinesterase is a common therapeutic strategy .
Solid Phase Synthesis Applications
In the realm of synthetic chemistry, 5-isoxazoleacetic acid derivatives are utilized as reagents in the solid phase synthesis of various ligands. For instance, they may be used in synthesizing ligands for the von Hippel-Lindau protein (VHL) , which has implications in targeting hypoxia-inducible factors in cancer therapy .
Anti-inflammatory and Antiproliferative Research
Isoxazole compounds derived from natural acids like maslinic acid have been synthesized and shown to possess anti-inflammatory and antiproliferative activities. These activities are crucial in the research against diseases such as colorectal adenocarcinoma and breast cancer .
Eco-friendly Synthetic Strategies
The development of metal-free synthetic routes for isoxazoles is a significant area of research. This is due to the drawbacks of metal-catalyzed reactions, such as high costs and environmental concerns. 5-Isoxazoleacetic acid can play a role in these novel synthetic techniques, which are vital for sustainable chemistry practices .
Neuropharmacology
Isoxazole rings are found in natural products like ibotenic acid, which acts on ionotropic and metabotropic glutamate receptor subtypes . This highlights the potential of 5-isoxazoleacetic acid derivatives in neuropharmacological applications, possibly influencing the development of treatments for neurological disorders .
Agrochemistry
Isoxazole derivatives are also significant in agrochemistry, where they may be used in the synthesis of insecticides and plant growth regulators . The versatility of 5-isoxazoleacetic acid allows for its incorporation into compounds that can enhance agricultural productivity and pest management .
Industrial Applications
In the industrial sector, isoxazoles find applications in the creation of pigments and other materials that require stable, heterocyclic compounds. The chemical properties of 5-isoxazoleacetic acid make it suitable for such applications, contributing to the development of new industrial products .
Safety and Hazards
The safety data sheet for a similar compound, 3-Methyl-5-isoxazoleacetic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
Isoxazoles, including 5-Isoxazoleacetic acid, are an important class of compounds in drug discovery research due to their wide range of biological activities . Therefore, future research may focus on developing new synthetic strategies and exploring their potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Isoxazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) , a key enzyme involved in neurotransmission.
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. The increased acetylcholine levels can then enhance cholinergic transmission.
Propriétés
IUPAC Name |
2-(1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFWVJKTSSNQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazoleacetic acid | |
Q & A
Q1: What is the primary mechanism of action of acivicin?
A1: Acivicin acts as a glutamine antagonist, primarily targeting enzymes involved in glutamine metabolism. [, , , , , ]
Q2: Which enzymes are most significantly inhibited by acivicin?
A2: Acivicin potently inhibits several glutamine-dependent amidotransferases, including cytidine triphosphate synthetase (CTP synthetase), guanosine monophosphate synthetase (GMPS), formylglycinamide ribonucleotide amidotransferase, and L-asparagine synthetase. [, , , , , ]
Q3: How does acivicin interact with its target enzymes?
A3: Acivicin binds to the glutamine-binding site of its target enzymes. In the case of triad glutamine amidotransferases like GMPS and IGP synthase, acivicin undergoes a mechanism-based inactivation, forming a covalent imine-thioether adduct with an active site cysteine residue. [, ]
Q4: What are the downstream effects of acivicin-mediated enzyme inhibition?
A4: Inhibition of these key enzymes leads to depletion of critical metabolites, including CTP and guanosine triphosphate (GTP), ultimately disrupting nucleotide biosynthesis and DNA replication. [, , , ] This disruption is particularly detrimental to rapidly dividing cells like cancer cells.
Q5: How does acivicin affect glutathione metabolism?
A5: While acivicin itself doesn't directly inhibit glutathione (GSH) synthesis, its administration can lead to increased GSH hydrolysis by γ-glutamyl transpeptidase (GGT) in the bile and blood. [, ] This effect can be blocked by AT-125, a known GGT inhibitor.
Q6: What is the molecular formula and weight of acivicin?
A6: Acivicin's molecular formula is C5H7ClN2O4, and its molecular weight is 206.59 g/mol.
Q7: Are there any structural analogs of acivicin?
A7: Yes, α-amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic acid (8) is a ring-methylated analogue of acivicin. []
Q8: What is the role of the chlorine atom in acivicin's mechanism of action?
A9: The chlorine atom in acivicin is crucial for its irreversible inhibition of certain glutamine amidotransferases. Nucleophilic substitution of this chlorine allows for the formation of the inactivating imine-thioether adduct. []
Q9: What is known about the pharmacokinetics of acivicin?
A10: Studies in mice and a Phase I clinical trial in humans have provided insights into acivicin's pharmacokinetics. [, , ] In mice, the combination of acivicin with Acinetobacter L-glutaminase-L-asparaginase significantly decreased its LD50. [, ] In humans, a 24-hour continuous intravenous infusion showed peak plasma levels correlated with dose, a post-infusion half-life of 6-9 hours, and low urinary recovery (14-19%) of unchanged drug. []
Q10: What are the main toxicities associated with acivicin?
A11: Dose-limiting neurotoxicity, characterized by lethargy, confusion, hallucinations, and ataxia, has been observed in clinical trials. [] Hematological and gastrointestinal toxicities were also noted, but their relationship to dose was less clear. []
Q11: Is there evidence of sex- or age-related differences in acivicin toxicity?
A12: Yes, studies in mice revealed that females were more sensitive to acivicin toxicity than males. Additionally, younger mice displayed greater sensitivity than older mice. []
Q12: Can acivicin's toxicity be mitigated?
A13: Co-administration of testosterone with acivicin has been shown to reduce its toxicity in mice, possibly by influencing its metabolism. []
Q13: Which tumor cell lines are sensitive to acivicin in vitro?
A14: Acivicin demonstrates in vitro activity against several human and mouse tumor cell lines, including P388 leukemia, MiaPaCa-2 pancreatic carcinoma, and L1210 leukemia. [, , , , , ]
Q14: What is the effect of acivicin on cell cycle progression?
A15: Acivicin treatment leads to cell cycle arrest, primarily in the G1 or early S phase, due to the depletion of essential nucleotides required for DNA synthesis. [, ]
Q15: Does acivicin induce differentiation in myeloid leukemia cells?
A16: Yes, acivicin has been shown to induce monocytoid differentiation in HL-60 cells and freshly isolated human myeloid leukemia cells. [, ] This effect is associated with increased expression of differentiation markers and decreased cell growth.
Q16: What role do cytokines play in acivicin-induced differentiation?
A17: Acivicin treatment increases the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mRNA in HL-60 cells. [, ] These cytokines may act synergistically to enhance acivicin-induced monocytoid differentiation.
Q17: Can the effects of acivicin on cytokine expression be modulated?
A18: Yes, dexamethasone and pentoxifylline, inhibitors of TNF-α and IL-1β expression, have been shown to block acivicin-induced increases in TNF-α and IL-1β mRNA in HL-60 cells. []
Q18: What are the known mechanisms of resistance to acivicin?
A20: One mechanism of resistance observed in a P388 leukemia cell line (P388/ACIA) is reduced acivicin uptake. [, ]
Q19: Are there instances of collateral sensitivity with acivicin?
A21: Yes, P388/ACIA cells, while resistant to acivicin, exhibit collateral sensitivity to N-(phosphonacetyl)-L-aspartic acid (PALA). This sensitivity is linked to differences in drug metabolism and nucleotide pool imbalances in the resistant cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


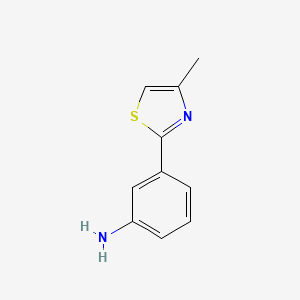
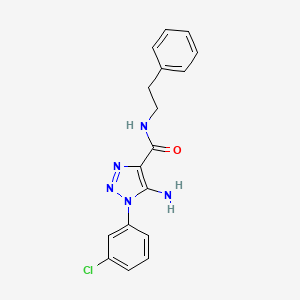
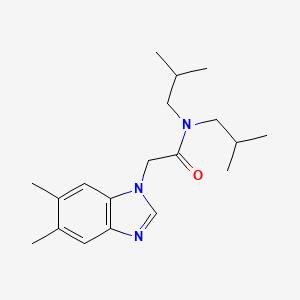
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)

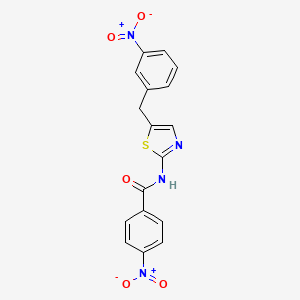
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
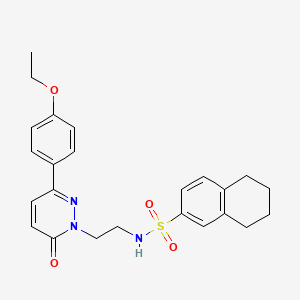
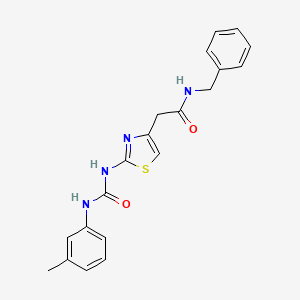
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)